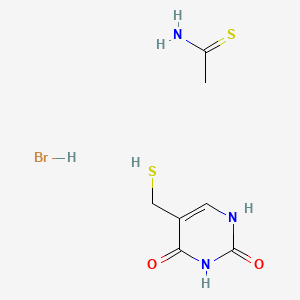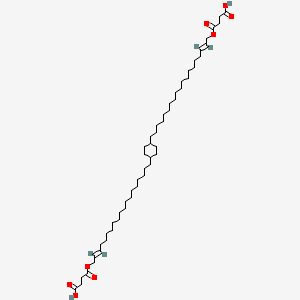
4,4'-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate is a heterocyclic organic compound with the molecular formula C52H92O8 and a molecular weight of 845.28208 g/mol . This compound is known for its complex structure, which includes a cyclohexane ring and a long aliphatic chain, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate typically involves the reaction of cyclohexane derivatives with succinic anhydride and long-chain alkenes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, including the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to ensure high purity and yield. The exact methods can vary depending on the desired application and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-octadecenylsuccinate
- 4-Benzyl hydrogen-2-dodecenylsuccinate
- 4,4’,4’'-(Nitrilotri(propylene)) hydrogen-2-octadecenylsuccinate
Uniqueness
4,4’-(Cyclohexane-1,4-diyldimethylene) hydrogen-2-octadecenylsuccinate stands out due to its unique combination of a cyclohexane ring and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94247-47-9 |
|---|---|
Molekularformel |
C52H92O8 |
Molekulargewicht |
845.3 g/mol |
IUPAC-Name |
4-[(E)-19-[4-[(E)-19-(3-carboxypropanoyloxy)nonadec-17-enyl]cyclohexyl]nonadec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C52H92O8/c53-49(54)41-43-51(57)59-45-33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-47-37-39-48(40-38-47)36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34-46-60-52(58)44-42-50(55)56/h29-30,33-34,47-48H,1-28,31-32,35-46H2,(H,53,54)(H,55,56)/b33-29+,34-30+ |
InChI-Schlüssel |
XANYPLGKZCGDPD-BNRZXNFUSA-N |
Isomerische SMILES |
C1C(CCC(C1)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O)CCCCCCCCCCCCCCCC/C=C/COC(=O)CCC(=O)O |
Kanonische SMILES |
C1CC(CCC1CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O)CCCCCCCCCCCCCCCCC=CCOC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


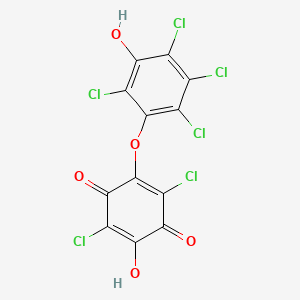
![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
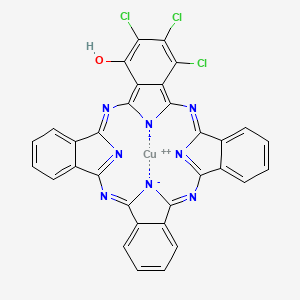
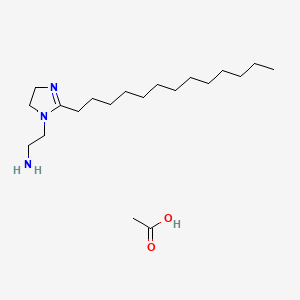
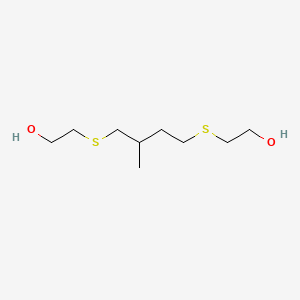

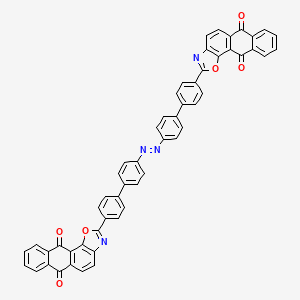
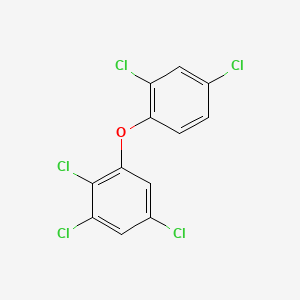
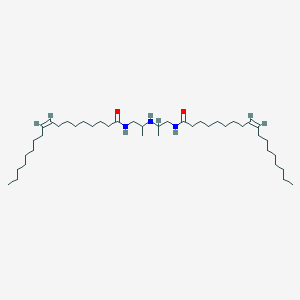
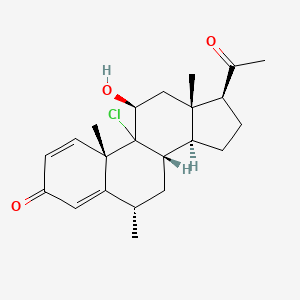
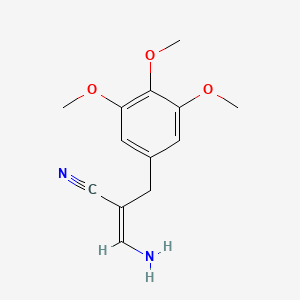
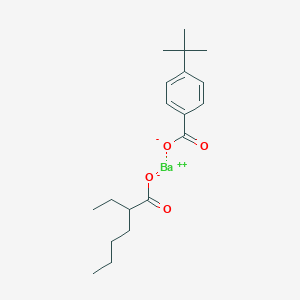
![N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12683560.png)
